3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea
Description
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-sulfamoylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-2-28-16-7-5-15(6-8-16)23-12-14(11-18(23)24)22-19(25)21-13-3-9-17(10-4-13)29(20,26)27/h3-10,14H,2,11-12H2,1H3,(H2,20,26,27)(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKLWPXZOZYSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea typically involves multi-step organic reactions
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other cyclic intermediates.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using ethoxybenzene derivatives.
Formation of Urea Moiety: The urea moiety is typically formed by reacting an isocyanate with an amine.
Introduction of Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through sulfonation reactions using sulfonyl chlorides and appropriate aromatic compounds.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and pyrrolidine moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Research Findings and Structural Insights
- Biological Relevance : Sulfamoyl-containing compounds are often explored as carbonic anhydrase or kinase inhibitors. The target compound’s urea and sulfamoyl groups may synergistically target enzymes requiring dual hydrogen-bond interactions .
Biological Activity
3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C22H27N3O4S
- Molecular Weight : 397.46748 g/mol
- CAS Number : 894008-97-0
The biological activity of this compound is largely attributed to its structural components:
- Pyrrolidine Ring : Known for its role in enhancing binding affinity to biological targets.
- Sulfamoyl Group : Contributes to solubility and may enhance interaction with specific enzymes or receptors.
- Ethoxyphenyl Moiety : Potentially increases lipophilicity, aiding in membrane permeability.
The compound may exert its effects by inhibiting specific enzymes involved in tumor growth and inflammation pathways, similar to other diarylureas which have been shown to inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of diarylureas have shown effectiveness against various cancer cell lines, with IC50 values often in the low micromolar range. The presence of the sulfamoyl group is believed to enhance the anticancer activity by facilitating interactions with target proteins involved in cell proliferation .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory activity, attributed to its ability to modulate cytokine production and inhibit inflammatory pathways. This aligns with findings from similar compounds that target inflammatory mediators .
Case Studies
- In vitro Studies : A study examined the effects of various diarylureas on cancer cell lines, revealing that compounds with similar structures to this compound exhibited IC50 values ranging from 0.28 to 15.81 μM against A549 and SMMC-7721 cells . These results suggest that the compound could be a promising candidate for further development.
- Mechanistic Insights : Another research effort focused on the molecular docking of similar compounds, which revealed that effective inhibitors often establish critical hydrogen bonds with key residues in target kinases, enhancing their inhibitory potential . This suggests that this compound may similarly interact with its targets.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by:
- Substituents on the Phenyl Rings : Variations in electron-withdrawing or electron-donating groups can significantly alter biological activity.
- Pyrrolidine Modifications : Changes in the pyrrolidine ring can impact binding affinity and selectivity toward biological targets.
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound A | 0.50 | VEGFR |
| Compound B | 0.79 | VEGFR |
| Compound C | 15.81 | A549 Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
